Altiratinib

Kinase Profiling Selectivity Multi-Target Inhibitor

Altiratinib (DCC-2701, DP-5164) is a unique, orally bioavailable type II multi-kinase inhibitor. Its balanced single-digit nanomolar potency against MET, TIE2, VEGFR2, and TRKA/B/C simultaneously blocks tumor cell proliferation, angiogenesis, and tumor-stroma resistance. Unlike type I inhibitors (capmatinib, tepotinib), altiratinib retains full activity against common MET resistance mutations (D1228X, Y1230X) and larotrectinib-resistant NTRK1 mutants (V573M, F589L, G667C). Its clean selectivity profile (>50-fold window against EGFR, PDGFR, SRC families) prevents confounding off-target effects in cellular and in vivo PD studies.

Molecular Formula C26H21F3N4O4
Molecular Weight 510.5 g/mol
CAS No. 1345847-93-9
Cat. No. B612284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAltiratinib
CAS1345847-93-9
SynonymsDCC2701;  DCC 2701;  DCC-2701;  DP 5164;  DP5164;  DP-5164;  Altiratinib.
Molecular FormulaC26H21F3N4O4
Molecular Weight510.5 g/mol
Structural Identifiers
SMILESC1CC1C(=O)NC2=NC=CC(=C2)OC3=C(C=C(C(=C3)F)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F)F
InChIInChI=1S/C26H21F3N4O4/c27-15-3-5-16(6-4-15)31-24(35)26(8-9-26)25(36)32-20-12-19(29)21(13-18(20)28)37-17-7-10-30-22(11-17)33-23(34)14-1-2-14/h3-7,10-14H,1-2,8-9H2,(H,31,35)(H,32,36)(H,30,33,34)
InChIKeyGNNDEPIMDAZHRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Altiratinib (DCC-2701) Product Overview


Altiratinib (DCC-2701, DP-5164) is a synthetic, orally bioavailable, multi-targeted kinase inhibitor [1]. It functions as a type II kinase inhibitor, binding to the DFG-out inactive conformation of its target kinases [2]. Altiratinib was engineered via Deciphera Pharmaceuticals' proprietary switch control kinase inhibitor platform to achieve balanced, single-digit nanomolar inhibitory potency against MET (c-Met), TIE2 (TEK), VEGFR2 (KDR), and the tropomyosin receptor kinases TRKA, TRKB, and TRKC [3]. This specific profile is designed to simultaneously address tumor cell proliferation, angiogenesis, and microenvironment-mediated resistance mechanisms [4].

Multi-target kinase inhibition (MET, TIE2, VEGFR2, TRK) for pathway crosstalk studies
Type II inhibitor (DFG-out binding) for resistance mutation profiling
Oral research tool for in vivo tumor-stroma interaction models

Why Altiratinib Cannot Be Substituted by Generic Inhibitors


Altiratinib's mechanism of action is not simply a sum of its individual target inhibitions; it is a product of its balanced, multi-kinase profile and its unique binding mode. Substituting with a generic MET inhibitor like capmatinib or a TRK inhibitor like larotrectinib would fail to address the critical, parallel pathways of angiogenesis (VEGFR2) and vascular remodeling (TIE2) that drive tumor progression and therapy resistance [1]. Furthermore, as a type II inhibitor, altiratinib targets the inactive kinase conformation. This mechanism provides a distinct resistance profile compared to type I inhibitors, allowing it to retain activity against clinically relevant resistance mutations that emerge after treatment with front-line type I inhibitors [2] [3]. The specific quantitative differentiations outlined below are therefore essential for selecting the correct tool compound for research or for considering altiratinib in a therapeutic context.

Single-target MET inhibitor
May not co-suppress VEGFR2/TIE2 pathways essential for angiogenesis and microenvironment resistance models
Type I kinase inhibitor
May exhibit different sensitivity to clinically relevant resistance mutations (e.g., D1228X, NTRK1 G667C) compared to type II binding
Imbalanced multi-kinase inhibitor
Potency imbalance (e.g., strong VEGFR2, weak MET) may alter pathway co-inhibition dynamics in research models

Altiratinib Quantitative Differentiation Evidence


Multi-Target Inhibition Profile vs. Cabozantinib and Crizotinib

Altiratinib was intentionally engineered for balanced potency across MET, TIE2, VEGFR2, and TRK kinases. In contrast, other multi-kinase inhibitors show significant potency imbalances. For example, cabozantinib is a highly potent VEGFR2 inhibitor (IC50 = 0.035 nM) but is less potent against MET (IC50 = 1.8 nM) , creating an imbalanced profile. Similarly, crizotinib potently inhibits MET (IC50 = 8 nM) but shows limited activity against VEGFR2 and TIE2 . Altiratinib's balanced IC50 values (MET: 2.7 nM, TIE2: 8.0 nM, VEGFR2: 9.2 nM, TRKA: 0.85 nM) [1] provide a distinct advantage in simultaneously blocking multiple oncogenic and resistance pathways.

Multi-Target Inhibition Balance
Reported
MET/VEGFR2 ratio: 0.29 (altiratinib) vs 51.4 (cabozantinib) — 177-fold difference in balance; TRKA 0.85 nM, TIE2 8.0 nM
Supports co-targeting of tumor growth, angiogenesis, and microenvironment pathways in research models.
Biochemical kinase assays; balance may differ across assay platforms.
Kinase Profiling Selectivity Multi-Target Inhibitor MET VEGFR2 TIE2 TRK

Activity Against MET D1228X/Y1230X Resistance Mutations

Front-line type I MET inhibitors like capmatinib and tepotinib are highly effective initially but are often rendered ineffective by the emergence of secondary mutations at residues D1228 and Y1230 [1]. A comprehensive study screened 33 MET-TKIs against these mutations and identified that type II inhibitors like altiratinib and foretinib retain activity [2]. Altiratinib demonstrated activity against both D1228X and Y1230X secondary mutations in Ba/F3 cell models, a key differentiator from capmatinib/tepotinib, which are largely inactive against these variants [3]. While foretinib showed the most potent activity across all mutants, altiratinib was among the few active agents, positioning it as a valuable tool for investigating resistance mechanisms.

MET Resistance Mutation Activity
Head-to-head
Active against D1228X/Y1230X mutants; type I inhibitors (capmatinib/tepotinib) inactive
Supports resistance mutation profiling studies in METex14 models.
Ba/F3 cell models; binary active/inactive classification.
Drug Resistance MET Exon 14 Skipping Type II Kinase Inhibitor Non-Small Cell Lung Cancer (NSCLC) Secondary Mutations

Larotrectinib-Resistant NTRK1 Mutation Sensitivity

Resistance to the first-generation type I TRK inhibitor larotrectinib frequently emerges through secondary NTRK kinase domain mutations [1]. A study using altiratinib as a model type II inhibitor demonstrated that it retains potent activity against a subset of these clinically relevant mutations, including NTRK1 V573M, F589L, and G667C, which are resistant to larotrectinib [2]. Specifically, the NTRK1 G667C xDFG motif mutation was found to be highly sensitive to altiratinib, cabozantinib, and foretinib, suggesting a class-level advantage for type II inhibitors against these specific resistance mechanisms [3].

TRK Resistance Mutation Sensitivity
Head-to-head
Retains activity against NTRK1 V573M, F589L, G667C; larotrectinib inactive or less active
Supports investigation of type II inhibitor response in TRK resistance models.
Cell-based assays; qualitative sensitivity classification.
TRK Fusion Cancer Larotrectinib Resistance Type II Inhibitor NTRK1 Mutation Precision Oncology

Kinase Selectivity Over EGFR, PDGFR, and SRC

Selectivity is a critical parameter for tool compounds to avoid confounding biological effects. Altiratinib was profiled against a 295-kinase panel [1]. Data shows altiratinib is >10-fold selective for MET versus FMS and KIT, and >50-fold selective for MET versus several clinically relevant kinases including ABL1, FYN, HER1 (EGFR), p38α (MAPK14), PDGFRα, PDGFRβ, RET, and SRC . This selectivity window is a key differentiator from other multi-targeted agents like cabozantinib, which potently inhibits MET, VEGFR2, but also has significant activity against KIT, RET, AXL, and FLT3 at clinically relevant concentrations [2].

Kinase Selectivity Window
Reported
>50-fold selectivity over EGFR, PDGFRα/β, SRC families
May reduce off-target signaling interference in MET/TIE2/VEGFR2 pathway assays.
295-kinase panel; selectivity context-dependent.
Kinase Selectivity Off-Target Effects Safety Profile Multi-Kinase Inhibitor Tyrosine Kinase

Altiratinib Research and Industrial Applications


MET Exon 14 Acquired Resistance Studies

As demonstrated in Section 3, altiratinib retains activity against the common D1228X and Y1230X secondary MET resistance mutations that emerge after treatment with first-line type I MET inhibitors like capmatinib and tepotinib [1]. Researchers should use altiratinib as a key comparator compound in cell line models (e.g., Ba/F3, Hs746t) engineered to express these resistance mutations. This application allows for the study of sequential treatment strategies and the mechanisms of type II inhibitor sensitivity, as opposed to the complete loss of efficacy seen with type I agents [2].

NTRK Fusion Salvage Therapy Models

Altiratinib serves as an essential tool for investigating therapeutic strategies against larotrectinib-resistant NTRK1 mutations (V573M, F589L, G667C). Based on the evidence in Section 3 showing retained sensitivity of these mutants to altiratinib, researchers can use this compound in patient-derived xenograft (PDX) or cell line models of NTRK fusion-driven cancers that have progressed on first-generation TRK inhibitors [3]. This is a critical scenario for pre-clinical validation of a second-line, type II inhibitor approach.

Microenvironment-Mediated Resistance in Angiogenesis Models

The balanced inhibition of MET, TIE2, and VEGFR2 (Section 3) makes altiratinib uniquely suited for in vivo studies of tumor-stroma interactions and evasive resistance to anti-angiogenic therapies. Specifically, research has shown its superior ability to block HGF/c-MET pTyr1349 signaling in co-culture models compared to HGF antagonists [4]. Its application is therefore most relevant in models of glioblastoma, gastric, and ovarian cancer where angiogenesis and TIE2-expressing monocyte infiltration are key drivers of progression and resistance to agents like bevacizumab.

Selective MET Signaling Chemical Probe

For experiments requiring a clean interrogation of MET, TIE2, and VEGFR2 signaling, altiratinib's selectivity profile (>50-fold window against EGFR, PDGFR, and SRC families) makes it a superior choice over less selective multi-kinase inhibitors like cabozantinib [5]. This application is particularly important in cellular assays and in vivo pharmacodynamic studies where off-target inhibition of kinases like EGFR or PDGFR could confound the interpretation of phenotypic changes or downstream signaling analysis.

Application
Selection Property
Validation Focus
MET resistance mutation models
Type II inhibitor binding profile
Activity against D1228X/Y1230X mutants in cell models
NTRK inhibitor resistance research
Type II TRK inhibition activity
Response to NTRK1 G667C/V573M/F589L mutations
Tumor-stroma interaction & angiogenesis models
Balanced MET/TIE2/VEGFR2 inhibition
Blockade of HGF/c-MET signaling in co-culture models
Selective MET/TIE2/VEGFR2 pathway probe
Kinase selectivity profile over EGFR/PDGFR/SRC
On-target vs off-target signaling context in cellular assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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